molecular formula C24H24N2O6S2 B12036752 2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618077-60-4

2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12036752
CAS No.: 618077-60-4
M. Wt: 500.6 g/mol
InChI Key: MHEJBRMEOJVXDB-XDHOZWIPSA-N
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Description

The compound 2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter Compound A) belongs to the thiazolo[3,2-a]pyrimidine class, known for structural diversity and bioactivity. Its core structure features a fused thiazole-pyrimidine system with a benzylidene substituent at position 2, a thiophen-2-yl group at position 5, and a 2-methoxyethyl ester at position 6 . These substituents modulate electronic properties, solubility, and biological interactions.

Properties

CAS No.

618077-60-4

Molecular Formula

C24H24N2O6S2

Molecular Weight

500.6 g/mol

IUPAC Name

2-methoxyethyl (2E)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O6S2/c1-14-20(23(28)32-10-9-29-2)21(18-6-5-11-33-18)26-22(27)19(34-24(26)25-14)12-15-7-8-16(30-3)13-17(15)31-4/h5-8,11-13,21H,9-10H2,1-4H3/b19-12+

InChI Key

MHEJBRMEOJVXDB-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with a thiazolopyrimidine derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 2-methoxyethyl chloroformate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Ester Group : The 2-methoxyethyl ester in Compound A likely enhances solubility compared to ethyl or methyl esters in analogs .
  • Heterocyclic Groups : Thiophen-2-yl in A may improve bioactivity over phenyl or furan substituents due to sulfur’s polarizability and metabolic stability .

Crystallographic and Conformational Analysis

Compound A ’s benzylidene and ester substituents influence molecular planarity and packing:

  • Dihedral Angles : In analogs (e.g., ethyl 2-(2-fluorobenzylidene)...), the thiazolo[3,2-a]pyrimidine core is nearly planar (r.m.s. deviation ≤0.1 Å), with benzylidene rings forming dihedral angles of 80–90° relative to the core . Similar planarity is expected for A , but the 2,4-dimethoxybenzylidene may induce distinct torsional strains.
  • Hydrogen Bonding : Methoxy groups in A could participate in C–H···O interactions, as seen in trimethoxy analogs (e.g., Ethyl 7-methyl-2-(2,4,6-trimethoxybenzylidene)...), which form supramolecular chains via O···H–C contacts .
  • Halogen Interactions: Bromine in Ethyl 5-(4-bromophenyl)...

Spectroscopic and Electronic Properties

  • IR Spectroscopy : The C=O stretch (3-oxo group) in A is expected near 1710–1740 cm⁻¹, consistent with analogs . The thiophen-2-yl group may show C–S stretches at 600–700 cm⁻¹.
  • NMR Shifts: The 2,4-dimethoxybenzylidene in A will exhibit distinct aromatic proton shifts (δ ~6.5–7.5 ppm) compared to electron-deficient benzylidenes (e.g., δ ~7.9–8.1 ppm for 4-cyano in 11b) .

Biological Activity

The compound 2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 618077-60-4) is a complex organic molecule characterized by a thiazolo-pyrimidine structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its unique structural features that include multiple methoxy groups and a thiophene ring.

PropertyValue
Molecular FormulaC24H24N2O6S2
Molecular Weight500.6 g/mol
IUPAC Name2-methoxyethyl (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
StructureStructure

Biological Activities

Preliminary studies suggest that compounds within the thiazolo-pyrimidine class exhibit significant biological activities. The following are notable activities associated with this compound:

  • Antimicrobial Activity :
    • Similar compounds have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, derivatives of thiazolo-pyrimidines have shown up to 96% inhibition against Mtb at specific concentrations .
  • Antitumor Activity :
    • Thiazolo-pyrimidine derivatives have been investigated for their potential as anticancer agents. Compounds with similar structures have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
  • Anti-inflammatory Properties :
    • The presence of thiophene rings in related compounds has been linked to anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .
  • Enzyme Inhibition :
    • Some derivatives act as inhibitors of specific enzymes involved in cellular signaling pathways, which may contribute to their biological efficacy .

The mechanism of action for this compound is not fully elucidated but is thought to involve:

  • Binding to Enzymatic Targets : The compound may interact with enzymes or receptors involved in critical biological pathways, modulating their activity.
  • Influencing Cellular Signaling : By affecting signaling pathways, the compound could alter cell proliferation and apoptosis mechanisms.

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • A study evaluating various thiazolo-pyrimidine derivatives showed that certain compounds exhibited significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects .
  • Cytotoxicity Assessment :
    • Research involving the evaluation of cytotoxicity against several cancer cell lines demonstrated that compounds with similar structural features showed selective toxicity towards cancer cells while being less harmful to normal cells .
  • Anti-inflammatory Activity :
    • Investigations into the anti-inflammatory properties of related compounds indicated a potential for use in treating conditions characterized by inflammation .

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